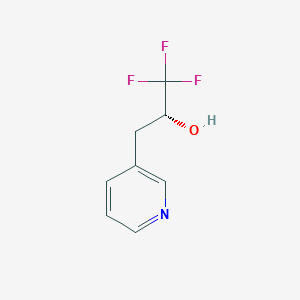![molecular formula C8H10INO B13906298 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-2-oxabicyclo[311]heptane-5-carbonitrile is a bicyclic compound featuring an iodomethyl group, an oxabicyclo structure, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,5-diiodobicyclo[3.1.1]heptane.
Formation of the Oxabicyclo Structure: The oxabicyclo structure is introduced through a series of difunctionalization reactions.
Introduction of the Carbonitrile Group: The carbonitrile group is added using appropriate reagents and conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: The specific pathways depend on the functional groups and the nature of the interactions with the molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but contain an azabicyclo moiety instead of an oxabicyclo moiety.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a different bicyclic structure but share some chemical properties and reactivity.
Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C8H10INO |
|---|---|
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C8H10INO/c9-5-8-3-7(4-8,6-10)1-2-11-8/h1-5H2 |
InChI-Schlüssel |
KTGUMWRKVJQCOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CC1(C2)C#N)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)





![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)



